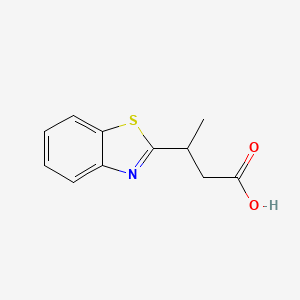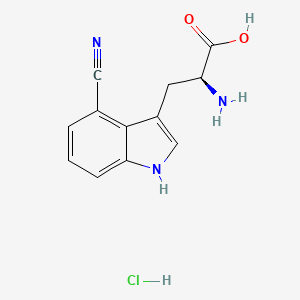
(1,2-Dimethylpyrrolidin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2-Dimethylpyrrolidin-2-yl)methanol is an organic compound with the molecular formula C7H15NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of two methyl groups and a hydroxymethyl group attached to the pyrrolidine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Dimethylpyrrolidin-2-yl)methanol typically involves the reaction of 2-pyrrolidinemethanol with methylating agents. One common method is the alkylation of 2-pyrrolidinemethanol using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1,2-Dimethylpyrrolidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxymethyl group to a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of 1,2-dimethylpyrrolidine-2-carboxylic acid.
Reduction: Formation of 1,2-dimethylpyrrolidine.
Substitution: Formation of 1,2-dimethylpyrrolidine-2-yl halides.
Wissenschaftliche Forschungsanwendungen
(1,2-Dimethylpyrrolidin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (1,2-Dimethylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyrrolidinemethanol: Lacks the additional methyl groups present in (1,2-Dimethylpyrrolidin-2-yl)methanol.
1,2-Dimethylpyrrolidine: Lacks the hydroxymethyl group.
1,2-Dimethyl-2-hydroxymethylpyrrolidine: Another structural isomer with different spatial arrangement of functional groups.
Uniqueness
This compound is unique due to the presence of both methyl and hydroxymethyl groups on the pyrrolidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
100742-04-9 |
|---|---|
Molekularformel |
C7H15NO |
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
(1,2-dimethylpyrrolidin-2-yl)methanol |
InChI |
InChI=1S/C7H15NO/c1-7(6-9)4-3-5-8(7)2/h9H,3-6H2,1-2H3 |
InChI-Schlüssel |
JJORCXGBWIYVCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCN1C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate](/img/structure/B13579879.png)



![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-aminehydrochloride](/img/structure/B13579898.png)

